![molecular formula C8H9NO3 B024320 4-Methyl-3-nitroanisole CAS No. 17484-36-5](/img/structure/B24320.png)
4-Methyl-3-nitroanisole
Overview
Description
4-Methyl-3-nitroanisole, with the chemical formula C8H9NO3, is a yellow crystalline solid known for its applications in various industries. It is characterized by its methyl, nitro, and anisole functional groups. This compound is commonly used as a fragrance ingredient in perfumes and cosmetics, providing a pleasant scent. Additionally, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It has been used as a starting material for the synthesis of 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors . Acetylcholinesterase is a key enzyme involved in nerve signal transmission, and its inhibition can lead to an accumulation of acetylcholine, affecting nerve signal transmission.
Mode of Action
Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, likely work by inhibiting the action of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft and thus enhancing cholinergic transmission .
Biochemical Pathways
Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, would affect the cholinergic pathway by inhibiting acetylcholinesterase .
Result of Action
Its derivatives, the 4-fluoro and 2-fluoro-substituted acetylcholinesterase inhibitors, would likely result in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in chloroform
Molecular Mechanism
It is known that the compound undergoes a nitration reaction, which is a type of electrophilic aromatic substitution
Temporal Effects in Laboratory Settings
It is known that the compound is stable at -20°C
Metabolic Pathways
It is known that nitro compounds can be involved in various metabolic pathways, including the tryptophan-kynurenine pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitroanisole typically involves a nitration reaction. The process begins with the nitration of 4-methylanisole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitroanisole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions, under phase-transfer catalysis conditions.
Major Products Formed:
Reduction: 4-Methyl-3-aminoanisole.
Substitution: Products depend on the nucleophile used, such as 4-methoxyphenol when hydroxide ions are used.
Scientific Research Applications
Chemical Synthesis
4-Methyl-3-nitroanisole serves as an important intermediate in the synthesis of various chemical compounds. Its role includes:
- Antibody Catalysts : It has been utilized as an external standard in the synthesis of antibody catalysts through a bait and switch hapten strategy. This method is significant in developing catalytic antibodies for various biochemical reactions, enhancing the efficiency of synthetic pathways .
- Precursor to Other Compounds : The compound can be transformed into other nitro-substituted aromatic compounds, which are valuable in the production of dyes, pharmaceuticals, and agrochemicals. For instance, it can undergo nitration reactions to yield more complex nitro compounds .
Pharmacological Applications
Research indicates that this compound has potential pharmacological applications:
- Biochemical Studies : It has been utilized in studies examining the metabolism of nitro compounds in biological systems. The compound is metabolized into para-nitrophenol, which is a significant metabolite for studying cytochrome P450 enzyme activity in humans and experimental animals .
- Toxicological Research : Investigations into the toxicological effects of this compound have been conducted, focusing on its impact on liver enzymes and potential carcinogenicity. Studies have shown that prolonged exposure may lead to liver damage and other health issues in laboratory animals .
Environmental Applications
In environmental science, this compound is relevant for:
- Pollution Monitoring : The compound can be used as a marker for detecting nitro-compounds in environmental samples. Its presence in soil and water can indicate contamination from industrial processes or agricultural runoff.
- Chemical Analysis : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed to measure concentrations of this compound in various matrices, aiding in environmental assessments and regulatory compliance .
Data Summary Table
Case Studies
- Metabolism Study : A study conducted on Fischer 344/DuCrj rats evaluated the effects of chronic exposure to this compound. Results indicated significant alterations in liver function markers, suggesting potential hepatotoxicity associated with long-term exposure .
- Analytical Method Development : Research focused on developing a GC-MS method for quantifying this compound in cosmetic products demonstrated its effectiveness as a marker for nitro-compound contamination. Detection limits were established at 8.6 µg/kg for aqueous cosmetics .
Comparison with Similar Compounds
- 4-Methoxy-2-nitrotoluene
- 4-Methyl-2-nitroanisole
- 4-Methyl-3-nitroaniline
Comparison: 4-Methyl-3-nitroanisole is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 4-Methoxy-2-nitrotoluene, it has a different substitution pattern, leading to distinct chemical behavior. 4-Methyl-2-nitroanisole and 4-Methyl-3-nitroaniline have variations in their functional groups, affecting their reactivity and use in different applications .
Biological Activity
4-Methyl-3-nitroanisole (4M3NA) is an aromatic compound with a nitro group and a methyl ether functional group. Its biological activity has been the subject of various studies, particularly concerning its potential mutagenic and carcinogenic properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of 4M3NA.
This compound can be synthesized through nitration processes involving aromatic compounds. The nitration of 4-methylanisole using solid-phase methods has been explored as a safer alternative to traditional liquid-phase methods that utilize strong acids . The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
Toxicological Studies
The toxicological profile of 4M3NA has not been extensively characterized; however, related compounds have shown adverse effects on organ systems. For example, studies on 2-nitroanisole indicated hepatotoxicity and alterations in hematological parameters in rats and mice exposed to high doses .
Case Studies
- Hepatotoxicity in Rodents :
- Mutagenicity Testing :
Data Table: Biological Effects of Nitroanisoles
Compound | Dose (mg/kg) | Effect Observed | Reference |
---|---|---|---|
2-Nitroanisole | 6000 | Liver hypertrophy | |
2-Nitroanisole | Varies | Increased mutation frequency | |
This compound | Not specified | Potential mutagenic activity |
The mechanisms through which nitroaromatic compounds exert their biological effects often involve metabolic activation leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, potentially leading to mutations and subsequent carcinogenesis.
Enzymatic Activation
Cytochrome P450 enzymes play a crucial role in the metabolic activation of nitroaromatic compounds. They convert these compounds into electrophilic species capable of forming adducts with DNA, thereby initiating mutagenic processes .
Properties
IUPAC Name |
4-methoxy-1-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBORNNNGTJSTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169907 | |
Record name | 4-Methyl-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17484-36-5 | |
Record name | 4-Methoxy-1-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17484-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-methyl-3-nitroanisole in the synthesis of the AChE inhibitors discussed in the research paper?
A1: this compound serves as the crucial starting point in the multi-step synthesis of two fluorine-substituted AChE inhibitors, namely the 4-fluoro and 2-fluoro derivatives of CP-118,954. [] The research paper outlines an 11-step synthetic route beginning with this compound to arrive at these target compounds. [] This highlights the importance of this specific anisole derivative as a building block for creating potentially valuable AChE inhibitors.
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